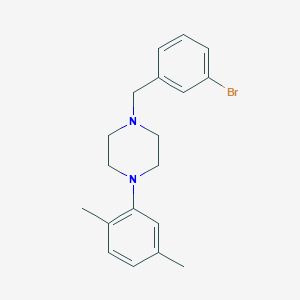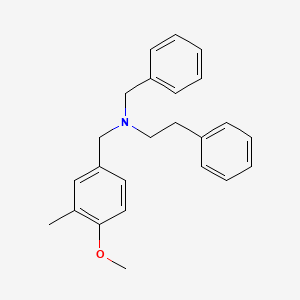
1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as BB-DMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. The purpose of
作用機序
The exact mechanism of action of 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin 5-HT1A and 5-HT2A receptors, as well as a dopamine D2 receptor antagonist. This results in the modulation of various neurotransmitter systems, leading to its pharmacological effects.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been demonstrated to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Moreover, 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine may have potential as a treatment for stress-related disorders.
実験室実験の利点と制限
1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits high affinity and selectivity for various neurotransmitter receptors. Moreover, it has been extensively studied in animal models and in vitro assays, providing a wealth of data on its pharmacological effects. However, there are also limitations to its use in lab experiments. For example, 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has low water solubility, which can make it difficult to administer in certain assays. Moreover, its pharmacokinetic properties are not well understood, which can complicate interpretation of data.
将来の方向性
There are several future directions for research on 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of novel drugs based on 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine for the treatment of psychiatric and neurological disorders. Another area of interest is the elucidation of its exact mechanism of action, which may provide insights into the pathophysiology of these disorders. Moreover, further studies are needed to investigate the pharmacokinetic properties of 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine and its potential for use in human clinical trials.
合成法
1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base, such as potassium carbonate. The resulting product is purified using column chromatography to obtain 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine in high yield and purity.
科学的研究の応用
1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential application in medicinal chemistry and drug discovery. It exhibits a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. Moreover, 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to possess high affinity and selectivity for various neurotransmitter receptors, such as serotonin, dopamine, and adrenergic receptors. This makes it a promising candidate for the development of novel drugs for the treatment of psychiatric and neurological disorders.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-15-6-7-16(2)19(12-15)22-10-8-21(9-11-22)14-17-4-3-5-18(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCCNQRNWDELCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6039272.png)

![3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6039284.png)
![ethyl 4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-piperazinecarboxylate trifluoroacetate](/img/structure/B6039287.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B6039295.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6039301.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6039309.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6039312.png)

![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6039324.png)
![2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid](/img/structure/B6039334.png)
![1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6039341.png)
![N-{4-[(4-ethoxybenzoyl)amino]phenyl}-3-methylbenzamide](/img/structure/B6039357.png)
![N,N-dimethyl-2-[4-(3-thienylcarbonyl)-2-morpholinyl]ethanamine](/img/structure/B6039367.png)